4,5,6,7-Tetrahydro-2-imino-alpha-(p-mesylphenyl)benzothiazoline-3-ethanol
Description
4,5,6,7-Tetrahydro-2-imino-alpha-(p-mesylphenyl)benzothiazoline-3-ethanol is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of an ethanol group, a tetrahydro structure, and a methylsulfonyl phenyl group.
Properties
CAS No. |
13581-52-7 |
|---|---|
Molecular Formula |
C16H20N2O3S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C16H20N2O3S2/c1-23(20,21)12-8-6-11(7-9-12)14(19)10-18-13-4-2-3-5-15(13)22-16(18)17/h6-9,14,17,19H,2-5,10H2,1H3 |
InChI Key |
JOBSHVWSLVXORP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2C3=C(CCCC3)SC2=N)O |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2C3=C(CCCC3)SC2=N)O |
Other CAS No. |
13581-52-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2-imino-alpha-(p-mesylphenyl)benzothiazoline-3-ethanol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone can lead to the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-2-imino-alpha-(p-mesylphenyl)benzothiazoline-3-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4,5,6,7-Tetrahydro-2-imino-alpha-(p-mesylphenyl)benzothiazoline-3-ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-2-imino-alpha-(p-mesylphenyl)benzothiazoline-3-ethanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Lacks the ethanol and methylsulfonyl phenyl groups.
2-Aminobenzothiazole: Contains an amino group instead of the imino group.
4-Methylsulfonylbenzothiazole: Contains a methylsulfonyl group but lacks the ethanol and tetrahydro structure
Uniqueness
4,5,6,7-Tetrahydro-2-imino-alpha-(p-mesylphenyl)benzothiazoline-3-ethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the ethanol group enhances its solubility, while the methylsulfonyl phenyl group contributes to its bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
